![molecular formula C19H15BrN2O3S B5035011 2-[(5Z)-5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
2-[(5Z)-5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C19H15BrN2O3S . This compound is characterized by its thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromobenzylidene and methylphenyl groups further adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 2-[(5Z)-5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide typically involves the condensation of 2-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by acylation with 4-methylphenylacetyl chloride . The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5Z)-5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzylidene group may also play a role in binding to biological molecules, affecting their function . The exact pathways and targets are still under investigation, but its structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide include other thiazolidine derivatives and benzylidene compounds. For example:
2-[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide: This compound has a similar structure but with a different substitution pattern on the benzylidene group.
(5Z)-5-(2-Bromobenzylidene)-2,4-imidazolidinedione: This compound features an imidazolidine ring instead of a thiazolidine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5Z)-5-[(2-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-12-6-8-14(9-7-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-4-2-3-5-15(13)20/h2-10H,11H2,1H3,(H,21,23)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAXPZUMQGVDIY-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3Br)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Br)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.